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The KKS is an enzymatic cascade that results in the release of vasoactive kinins.[1] Tissue or

plasma kallikreins are serine proteases that cleave high-molecular-weight kininogen (HMWK)

or low-molecular-weight kininogen (LMWK) to release bradykinin and lysyl-bradykinin (kallidin),

respectively.[1][9][10] Bradykinin is a short-lived peptide, rapidly degraded by peptidases

known as kininases, most notably Angiotensin-Converting Enzyme (ACE), also called kininase

II.[1][11] In inflammatory states, the KKS is activated, leading to localized production and

accumulation of bradykinin.[12][13]

Bradykinin Receptors and Core Signaling Pathways
Bradykinin exerts its pro-inflammatory effects by binding to two main GPCRs: B1R and B2R.

[14][15]

The Constitutive B2 Receptor (B2R): Mediating Acute
Inflammation
The B2 receptor is ubiquitously and constitutively expressed in healthy tissues and is

responsible for the majority of bradykinin's acute inflammatory effects.[14][16] Upon binding

bradykinin, B2R, which is coupled to Gαq and Gαi proteins, initiates a complex signaling

cascade.[6][16]

Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16]

[17] IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid increase in
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intracellular calcium (Ca2+).[9][16] Simultaneously, DAG activates protein kinase C (PKC).[16]

This cascade leads to the activation of downstream pathways, including the mitogen-activated

protein kinase (MAPK) and PI3K/AKT pathways, culminating in the production of key

inflammatory mediators like nitric oxide (NO) and prostaglandins.[16][18][19] Furthermore, B2R

signaling can activate the transcription factor NF-κB, which promotes the expression of pro-

inflammatory genes, including those for cytokines like TNF-α and IL-6.[20][21]
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Caption: Bradykinin B2 Receptor Signaling Cascade.

The Inducible B1 Receptor (B1R): A Role in Chronic
Inflammation
In contrast to B2R, the B1 receptor is expressed at very low levels in healthy tissues.[14] Its

expression is significantly upregulated by tissue injury and pro-inflammatory cytokines such as

Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), often via the NF-κB

pathway.[5][15] The primary ligands for B1R are the carboxypeptidase metabolites of kinins,

such as des-Arg9-bradykinin.[5][9] B1R activation is strongly implicated in maintaining chronic

inflammatory states and inflammatory pain.[7][8] Signaling through B1R can lead to neutrophil

chemotaxis, partly through the production of chemokines like CXCL5, and can also trigger

complement activation on endothelial cells.[4][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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